![molecular formula C6H6ClNO B11921610 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B11921610.png)
3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydroximinoyl chlorides with terminal alkynes, followed by cyclization . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Applications De Recherche Scientifique
3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine: This compound shares a similar core structure but differs in its functional groups.
4,5-Dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole: Another related compound with different substituents on the isoxazole ring.
Uniqueness
3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C6H6ClNO |
|---|---|
Poids moléculaire |
143.57 g/mol |
Nom IUPAC |
3-chloro-5,6-dihydro-4H-cyclopenta[c][1,2]oxazole |
InChI |
InChI=1S/C6H6ClNO/c7-6-4-2-1-3-5(4)8-9-6/h1-3H2 |
Clé InChI |
QUDWDVSKDRLLTE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(ON=C2C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


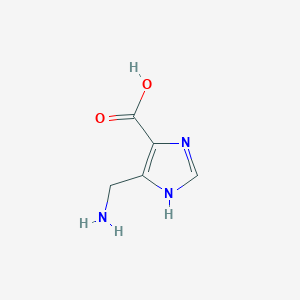
![(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol](/img/structure/B11921555.png)
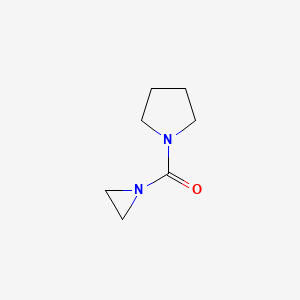
![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)
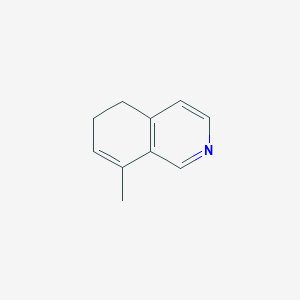
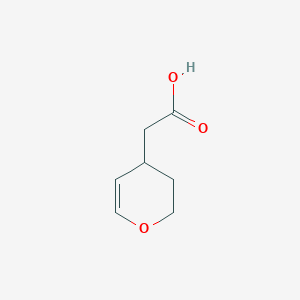
![Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate](/img/structure/B11921573.png)
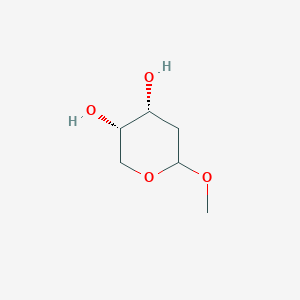
![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
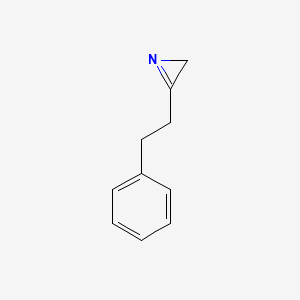
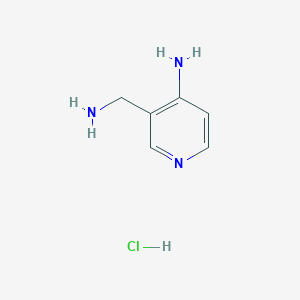
![6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11921597.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11921604.png)

